4-Methoxy-3,3-dimethylindoline
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Overview
Description
4-Methoxy-3,3-dimethylindoline is an organic compound belonging to the indoline family Indolines are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring The presence of a methoxy group at the 4-position and two methyl groups at the 3-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,3-dimethylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline structure . Another method involves the oxidation of 1-acylindoles using oxodiperoxomolybdenum (VI) in dry methanol, which yields various indoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3,3-dimethylindoline undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxodiperoxomolybdenum (VI) in dry methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Indoxyl derivatives and other oxidized products.
Substitution: Substituted indoline derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-3,3-dimethylindoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3,3-dimethylindoline involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological molecules and exert its effects. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or as a chemical reagent .
Comparison with Similar Compounds
3,3-Dimethylindoline: Lacks the methoxy group at the 4-position, which may affect its reactivity and applications.
4-Methoxyindoline: Lacks the two methyl groups at the 3-position, leading to differences in steric and electronic properties.
Uniqueness: 4-Methoxy-3,3-dimethylindoline is unique due to the presence of both the methoxy group and the two methyl groups, which confer specific reactivity and properties that distinguish it from other indoline derivatives. These structural features make it valuable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-12-8-5-4-6-9(13-3)10(8)11/h4-6,12H,7H2,1-3H3 |
InChI Key |
ZUIQBVVMKOCKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C(=CC=C2)OC)C |
Origin of Product |
United States |
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